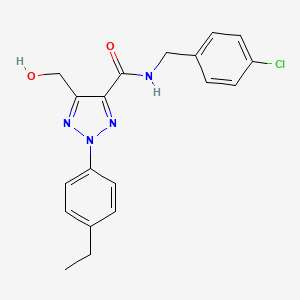
N-(4-chlorobenzyl)-2-(4-ethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-CHLOROPHENYL)METHYL]-2-(4-ETHYLPHENYL)-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with chlorophenyl, ethylphenyl, and hydroxymethyl groups, making it a molecule of interest for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-(4-ETHYLPHENYL)-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne to form the triazole ring. The specific substituents are then introduced through various organic reactions, such as Friedel-Crafts alkylation for the chlorophenyl and ethylphenyl groups, and hydroxymethylation for the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
化学反応の分析
Types of Reactions
N-[(4-CHLOROPHENYL)METHYL]-2-(4-ETHYLPHENYL)-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with Palladium (Pd) catalyst
Substitution: Amines, Thiols
Major Products
Oxidation: Carboxylic acid derivatives
Reduction: Amino derivatives
Substitution: Various substituted triazole derivatives
科学的研究の応用
N-[(4-CHLOROPHENYL)METHYL]-2-(4-ETHYLPHENYL)-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-(4-ETHYLPHENYL)-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, inhibiting their activity or modulating their function. The chlorophenyl and ethylphenyl groups can enhance the compound’s binding affinity and specificity towards its targets. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
類似化合物との比較
Similar Compounds
- N-[(4-BROMOPHENYL)METHYL]-2-(4-METHYLPHENYL)-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
- N-[(4-FLUOROPHENYL)METHYL]-2-(4-ISOPROPYLPHENYL)-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Uniqueness
N-[(4-CHLOROPHENYL)METHYL]-2-(4-ETHYLPHENYL)-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity in substitution reactions, while the ethylphenyl group provides steric hindrance, affecting its binding interactions. The hydroxymethyl group adds to its versatility in forming hydrogen bonds, making it a valuable compound for various applications.
特性
分子式 |
C19H19ClN4O2 |
|---|---|
分子量 |
370.8 g/mol |
IUPAC名 |
N-[(4-chlorophenyl)methyl]-2-(4-ethylphenyl)-5-(hydroxymethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C19H19ClN4O2/c1-2-13-5-9-16(10-6-13)24-22-17(12-25)18(23-24)19(26)21-11-14-3-7-15(20)8-4-14/h3-10,25H,2,11-12H2,1H3,(H,21,26) |
InChIキー |
PWNRTRYHBCPJKZ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCC3=CC=C(C=C3)Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-[(4-Methoxyphenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-2-methylpropan-1-one](/img/structure/B11390033.png)
![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B11390048.png)
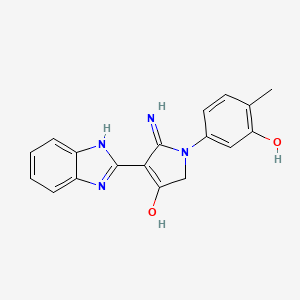
![10-[2-(4-fluorophenyl)ethyl]-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one](/img/structure/B11390056.png)
![2-(4-ethylphenoxy)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11390058.png)
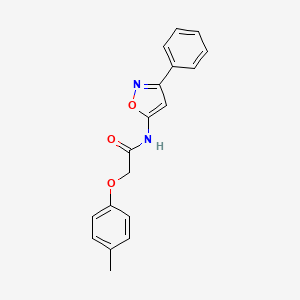
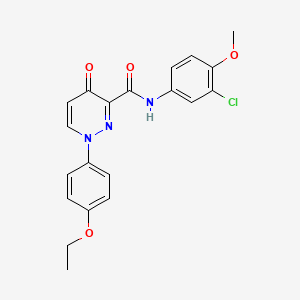
![9-(3-chlorobenzyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one](/img/structure/B11390085.png)
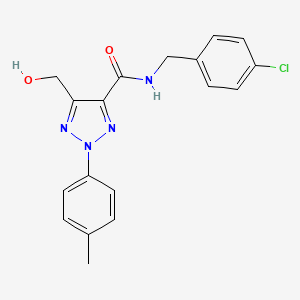
![N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2,2-diphenylacetamide](/img/structure/B11390088.png)
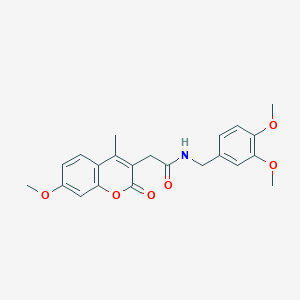
![N-(2,5-dimethylphenyl)-3-ethyl-6-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11390102.png)
![Methyl 2-({[5-chloro-2-(isopropylthio)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B11390109.png)
![11-(4-methoxyphenyl)-8-methyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one](/img/structure/B11390111.png)
